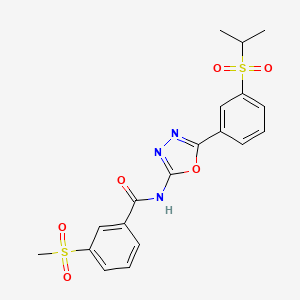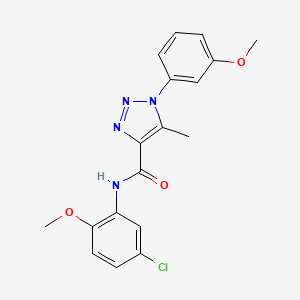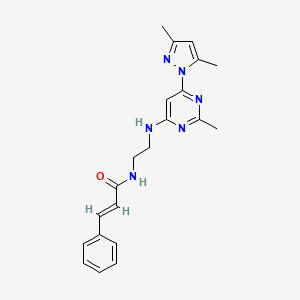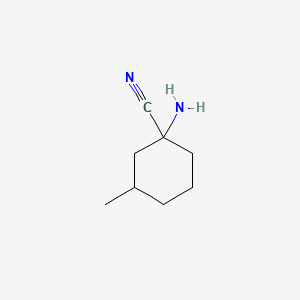![molecular formula C14H16N4O5S B2484119 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034320-74-4](/img/structure/B2484119.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic, and CNS depressant activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves a three-component condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and 6-amino-1,3-dimethyl uracil . This process can be facilitated by using a green and recyclable catalyst like SBA-Pr-SO3H .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by spectral data and elemental analysis . The IR spectra revealed the absence of the carbonyl and imino groups, indicating the formation of the desired compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . This affords the scaffolds for the pyrido[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For example, the compound Ethyl-2-amino-5-(4-bromophenyl)-3,4-dihydro-4-oxopyrido [2,3-d] pyrimidine-7-carboxylate has a melting point of 218–220 °C .科学的研究の応用
Anti-Microbial Activity
This compound is a derivative of pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dithione, which has been synthesized and screened for its anti-microbial activities . It has shown excellent anti-microbial activities against all the tested bacteria and fungi compared to the reference drugs .
Cytotoxic Activity
The compound has also been studied for its cytotoxic activities . Some derivatives have exhibited a high safety profile in cytotoxicity tests .
Anti-Tumor Activity
Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities, including anti-tumor activities . They have been used in the treatment of various types of cancer .
Antibacterial Activity
In addition to their anti-microbial activities, pyrido[2,3-d]pyrimidines are also known for their antibacterial activities . They have been used in the treatment of various bacterial infections .
Antifungal Activity
Pyrido[2,3-d]pyrimidines have also been used in the treatment of various fungal infections due to their antifungal activities .
Inhibition of Dihydrofolate Reductase (DHFR)
Pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . This makes them potential candidates for the treatment of diseases that involve rapid cell division, such as cancer .
mTOR Kinase Inhibitors
Pyrido[2,3-d]pyrimidines have been found to inhibit mTOR kinase, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription . As a result, they have potential applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Cytotoxic Agents
Pyrido[2,3-d]pyrimidines have also been used as cytotoxic agents . They have the ability to kill cells, particularly cancer cells, and have been used in chemotherapy .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNJGFNZYGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
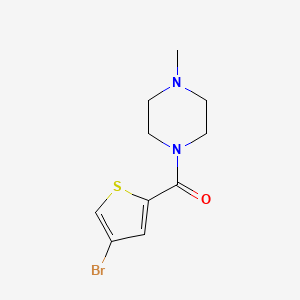
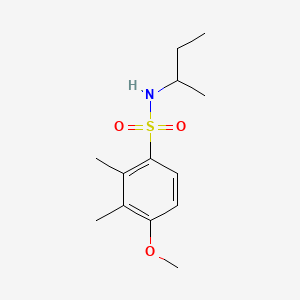

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
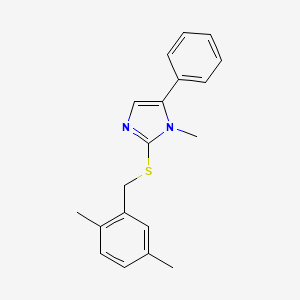

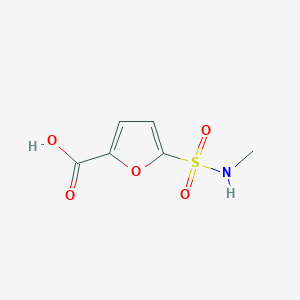
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
